[(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties and ER Stress Inhibition
The compound has been recognized for its potential neuroprotective properties. Sodium 4-phenylbutyrate, a related compound, has demonstrated significant neuroprotective effects against cerebral ischemic injury. It was found to mitigate infarction volume, reduce hemispheric swelling, and improve neurological status in a mouse model of hypoxia-ischemia. Moreover, it played a role in suppressing endoplasmic reticulum (ER)-mediated apoptosis and inflammation, indicating its therapeutic potential for cerebral ischemia treatment (Xin Qi et al., 2004).
Endoplasmic Reticulum Stress and Metabolic Diseases
The compound has also been involved in studies addressing ER stress and its link to chronic diseases. 4-Phenylbutyric acid, in particular, has been used as a chemical chaperone to alleviate ER stress. This mechanism has been shown to have therapeutic implications for metabolic diseases like diabetes. It led to the normalization of hyperglycemia, restoration of systemic insulin sensitivity, and resolution of fatty liver disease in diabetic mice (Umut Özcan et al., 2006).
Potential in Alzheimer’s Disease Treatment
Another notable application is in the treatment of Alzheimer's disease. Sodium 4-phenylbutyrate has been found to reverse spatial learning and memory deficits in mouse models of Alzheimer's without altering β-amyloid burden. It also reduced the phosphorylated form of tau, a significant factor in Alzheimer's pathology, potentially by affecting the glycogen synthase kinase 3β (GSK3β) (A. Ricobaraza et al., 2009).
Chemical Modulation and Drug Design
The compound's structural versatility has been utilized in drug design, particularly in developing pharmacophores for macrophage migration inhibitory factor (MIF). Modifications of the chemical structure resulted in varying binding orientations in the active site of MIF, providing insights for further structure-based drug design efforts (G. Crichlow et al., 2007).
Bone Selective Estrogen Mimetics
Research has also delved into the compound's potential as a bone-selective estrogen mimetic. Modifications in its structure have led to the development of analogues with differential bone loss suppressive effects, akin to those of selective estrogen receptor modulators (SERMs) like tamoxifen (V. N. Rubin et al., 2001).
Wirkmechanismus
Target of Action
Fosinopril Impurity D, also known as ®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid, is a phosphinic acid-containing ester prodrug . Its primary target is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .
Biochemical Pathways
The inhibition of ACE prevents the conversion of ATI to ATII, a potent vasoconstrictor . This disruption in the RAAS leads to a decrease in blood pressure and has downstream effects on cardiovascular health .
Pharmacokinetics
Fosinopril Impurity D is a prodrug that is fully hydrolyzed after oral administration to its active metabolite, fosinoprilat . Unlike most other ACE inhibitors, fosinoprilat is cleared by both hepatic and renal routes . This dual route of elimination may reduce the risk of drug accumulation and associated adverse effects in patients with renal insufficiency .
Result of Action
The inhibition of ACE and the subsequent disruption of the RAAS can lead to a reduction in hypertension and slow the progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy . It can also be used as an adjunct in the treatment of congestive heart failure .
Action Environment
The action of Fosinopril Impurity D can be influenced by various environmental factors. For instance, the storage conditions can affect the stability of the compound . It is recommended to store the compound in the original container at +5°C ± 3°C, protected from light . Furthermore, the compound’s action can be affected by the patient’s renal and hepatic function, as these are the primary routes of drug elimination .
Eigenschaften
IUPAC Name |
2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)/t19-,26+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHVPSAAFKIBID-AFMDSPMNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29O6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652296 |
Source
|
Record name | [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128948-00-5 |
Source
|
Record name | [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.